molecular formula C15H19NO B3269287 3-Allyl-1-benzylpiperidin-4-one CAS No. 50666-42-7

3-Allyl-1-benzylpiperidin-4-one

Cat. No.: B3269287
CAS No.: 50666-42-7
M. Wt: 229.32 g/mol
InChI Key: FVQPGEUORCBSDI-UHFFFAOYSA-N
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Description

3-Allyl-1-benzylpiperidin-4-one is a piperidin-4-one derivative characterized by an allyl group at the 3-position and a benzyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name

1-benzyl-3-prop-2-enylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-6-14-12-16(10-9-15(14)17)11-13-7-4-3-5-8-13/h2-5,7-8,14H,1,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQPGEUORCBSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CN(CCC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-benzylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-1-benzylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-1-benzylpiperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-1-benzylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The pharmacological and physicochemical properties of piperidin-4-one derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (Positions) Molecular Weight Key Features
3-Allyl-1-benzylpiperidin-4-one Allyl (C3), Benzyl (N1) ~229.3* Unsaturated allyl, moderate lipophilicity
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one Two 2-fluorobenzylidene (C3, C5) ~420.4 Fluorinated aromatic groups, planar structure
1-[(3-Fluorophenyl)acetyl]piperidin-4-one 3-Fluorophenylacetyl (N1) 235.25 Fluorophenyl moiety, acetyl linker
BI 605906 Difluoropropyl, methylsulfonyl-piperidinyl, thienopyridine core 432.51 Complex heterocyclic system, sulfonyl group
3-Phenyl-2-(piperidin-1-yl)-thiopyrano[3,4-b]pyrimidin-4-one Phenyl, thiopyrano-pyrimidine fusion ~341.4* Sulfur-containing fused ring system

*Calculated based on empirical formulas.

Key Observations:
  • Electronic Effects: Fluorinated analogs (e.g., ) exhibit enhanced electronegativity and metabolic stability compared to the non-fluorinated allyl group in this compound.
  • Hybrid Systems: Compounds like BI 605906 and the thiopyrano-pyrimidine derivative incorporate fused heterocycles, which may improve target affinity but reduce solubility.

Pharmacological Relevance

  • D4P Derivatives (e.g., ) : The bis(fluorobenzylidene) substitution in is associated with anticancer and antimicrobial activities due to planar, conjugated systems that intercalate with DNA or inhibit enzymes .
  • Heterocyclic Derivatives (e.g., ) : Sulfur and nitrogen-rich systems (e.g., ) often show kinase inhibition or antiviral activity, diverging from the simpler piperidin-4-one scaffold.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters
Compound logP* PSA* (Ų) Solubility (mg/mL)*
This compound 2.8 29 ~0.5 (moderate)
Compound 4.1 45 ~0.1 (low)
Compound 2.5 49 ~1.2 (high)
BI 605906 3.9 112 ~0.01 (very low)

*Predicted using computational tools (e.g., SwissADME).

  • Lipophilicity : The allyl group in the target compound results in lower logP than fluorinated analogs (), suggesting better aqueous solubility.
  • Polar Surface Area (PSA) : Higher PSA in BI 605906 correlates with poor blood-brain barrier penetration, unlike the target compound.

Biological Activity

3-Allyl-1-benzylpiperidin-4-one is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which influences its interactions with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H17N(Molecular Weight 215.29 g mol)\text{C}_{14}\text{H}_{17}\text{N}\quad (\text{Molecular Weight }215.29\text{ g mol})

This compound interacts with specific receptors and enzymes in the body, potentially influencing neurotransmitter systems. Research indicates that it may exhibit affinity for sigma receptors, which are implicated in various neurological processes and could play a role in the modulation of pain and mood disorders .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. In vitro assays have indicated that this compound can scavenge free radicals effectively, suggesting its potential use as a protective agent against oxidative damage .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects, possibly through its interaction with sigma receptors. These receptors are known to modulate neuroinflammation and neuronal survival, making this compound a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The results showed that the compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Neuroprotective Study

In a neuroprotective study, the compound was tested in a model of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neuroprotection.

Data Table: Summary of Biological Activities

Activity Effect Method of Evaluation Reference
AntimicrobialMIC: 32 µg/mL against S. aureusAgar diffusion method
AntioxidantScavenging free radicalsDPPH assay
NeuroprotectiveReduced neuronal deathOxidative stress model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Allyl-1-benzylpiperidin-4-one

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